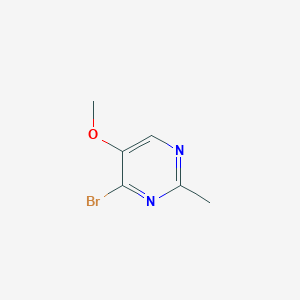
4-Bromo-5-methoxy-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-methoxy-2-methylpyrimidine is a chemical compound with the molecular formula C6H7BrN2O . It is used in various chemical reactions and has a molecular weight of 203.04 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H7BrN2O . The SMILES representation of this compound is CC1=NC=C (OC)C (Br)=N1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 203.04 .Scientific Research Applications
Antiviral Activity
4-Bromo-5-methoxy-2-methylpyrimidine derivatives have been studied for their potential antiviral activity. Specifically, certain derivatives have shown inhibitory effects against retrovirus replication in cell culture, particularly against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity. However, it's important to note that the antiviral activity varies significantly depending on the specific derivative and substitution at position 5 of the pyrimidine ring (Hocková et al., 2003).
Heterocyclic Chemistry
In the realm of heterocyclic chemistry, this compound serves as a precursor or intermediate for synthesizing various pyrimidine derivatives. For instance, its reaction with ethanolic ammonia and secondary amines leads to 4-amino-5-bromo-2-substituted-aminopyrimidines, which are further utilized to form novel thiazolo[4,5-d] pyrimidine derivatives (Bakavoli et al., 2006).
Heterocyclic Synthesis
The compound is instrumental in heterocyclic synthesis, with applications in creating various pyrimidine-based structures. Research has demonstrated the utility of this compound and its derivatives in synthesizing a range of heterocyclic compounds, showcasing its versatility in organic synthesis (Martins, 2002).
Quantum Chemical Calculations
There's a growing interest in understanding the molecular structure and spectroscopic insights of pyrimidine derivatives, including this compound. Quantum chemical calculations, including Density Functional Theory (DFT), have been applied to study these molecules, providing insights into their vibrational frequencies, electron density, and hyperpolarizability, among other properties (Prabavathi & Nilufer, 2015).
Medicinal Chemistry
This compound is also significant in medicinal chemistry. It serves as a key intermediate or building block in the synthesis of various compounds with potential pharmacological activities, including antimicrobial and anticancer properties. Its derivatives have been explored for their biological activity, with some showing promise in preclinical testing (El-Moneim, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of inhibitors for the p38α mitogen-activated protein kinase . This kinase plays a crucial role in cellular processes such as the release of pro-inflammatory cytokines .
Mode of Action
It’s worth noting that bromo-methylpyrimidine compounds are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent, participating in a transmetalation process with a palladium (II) complex .
Biochemical Pathways
Compounds synthesized using similar bromo-methylpyrimidines have been used to inhibit the p38α mitogen-activated protein kinase , which is involved in various cellular processes and signaling pathways.
Result of Action
Compounds synthesized using similar bromo-methylpyrimidines have been used to inhibit the p38α mitogen-activated protein kinase , potentially modulating cellular processes such as the release of pro-inflammatory cytokines .
Action Environment
The suzuki–miyaura coupling reactions in which similar compounds participate are known for their mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
4-bromo-5-methoxy-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-8-3-5(10-2)6(7)9-4/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKOZEGJTMMGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

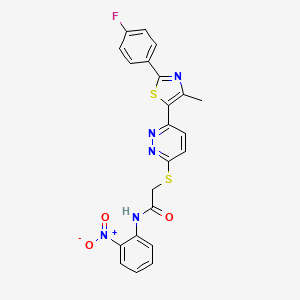
![5-chloro-2-methoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B3015150.png)
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3015151.png)
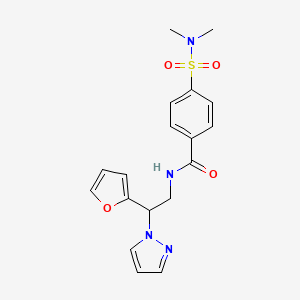
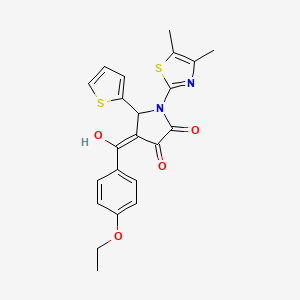

![3-amino-N-ethyl-4-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzamide](/img/structure/B3015156.png)
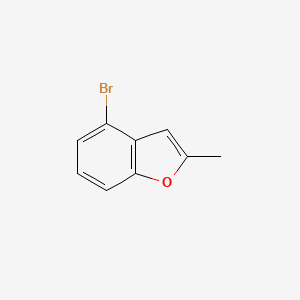
![6-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B3015159.png)
![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3015161.png)
![7-ethyl-8-methyl-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3015164.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B3015165.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)picolinamide](/img/structure/B3015167.png)
